2-(NAPHTHALEN-1-YL)-4-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)PYRAZOLO[1,5-A]PYRAZINE
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Overview
Description
2-(NAPHTHALEN-1-YL)-4-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)PYRAZOLO[1,5-A]PYRAZINE is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a trifluoromethyl phenyl group, and a pyrazolo[1,5-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(NAPHTHALEN-1-YL)-4-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)PYRAZOLO[1,5-A]PYRAZINE typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrazine core This can be achieved through cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and reaction conditions tailored to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(NAPHTHALEN-1-YL)-4-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)PYRAZOLO[1,5-A]PYRAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are typically optimized to achieve the desired transformation with high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-(NAPHTHALEN-1-YL)-4-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)PYRAZOLO[1,5-A]PYRAZINE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(NAPHTHALEN-1-YL)-4-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)PYRAZOLO[1,5-A]PYRAZINE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrazine derivatives with different substituents. Examples include:
- 1-NAPHTHALEN-2-YL-3-(3-TRIFLUOROMETHYL-PHENYL)-UREA
- (1-NAPHTHALEN-1-YL-ETHYL)-(2,2,2-TRIFLUORO-1-PHENYL-ETHYLIDENE)-AMINE
Uniqueness
The uniqueness of 2-(NAPHTHALEN-1-YL)-4-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)PYRAZOLO[1,5-A]PYRAZINE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-naphthalen-1-yl-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F3N3S/c25-24(26,27)18-8-3-5-16(13-18)15-31-23-22-14-21(29-30(22)12-11-28-23)20-10-4-7-17-6-1-2-9-19(17)20/h1-14H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPYNJPXXCIUTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN4C=CN=C(C4=C3)SCC5=CC(=CC=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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